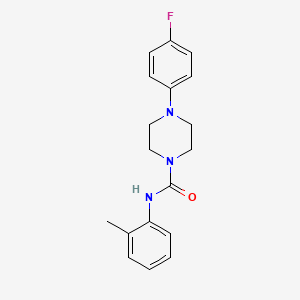
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential uses in various research applications.
科学的研究の応用
PET Radioligands for Imaging of Dopamine D3 Receptors
4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide derivatives have been explored as potential PET (Positron Emission Tomography) radioligands. Specifically, carbon-11-labeled carboxamide derivatives have been synthesized for imaging dopamine D3 receptors in the brain. This application is significant in the study of neurological disorders where dopamine plays a crucial role (Gao et al., 2008).
Antiviral and Antimicrobial Activities
New derivatives of piperazine, including those doped with febuxostat, have been synthesized and evaluated for their antiviral and antimicrobial activities. These compounds, particularly those with specific substitutions, have shown promising results against Tobacco mosaic virus (TMV) and various microbial agents (Reddy et al., 2013).
Synthesis of Flunarizine
Flunarizine, a drug used for migraines, dizziness, vestibular disorders, and epilepsy, involves the use of derivatives like 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide in its synthesis. The synthesis process has been studied to improve the production of flunarizine, highlighting the compound's role in pharmaceutical manufacturing (Shakhmaev et al., 2016).
Serotonin 5-HT1A Receptors Imaging
This compound and its analogs have been utilized in developing PET tracers for imaging serotonin 5-HT1A receptors. Such imaging is crucial for understanding neuropsychiatric disorders (García et al., 2014).
Crystallographic Studies
The compound has been a subject of crystallographic studies to understand its structural properties. These studies are vital in drug design and development processes (Gumireddy et al., 2021).
Fatty Acid Amide Hydrolase (FAAH) Imaging
Novel PET radiotracers based on this compound have been developed for imaging fatty acid amide hydrolase in the brain. This is significant for understanding the role of FAAH in various physiological processes (Shimoda et al., 2015).
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-4-2-3-5-17(14)20-18(23)22-12-10-21(11-13-22)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZKYNAEOLZSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)
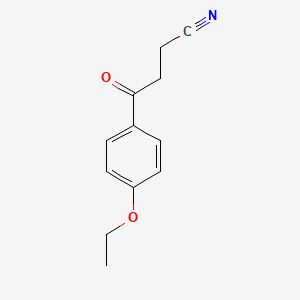

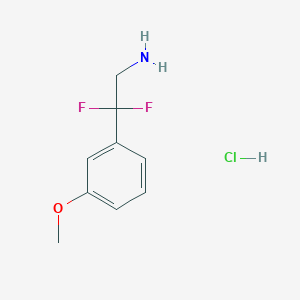

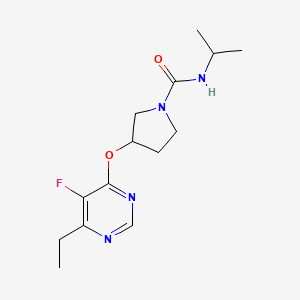
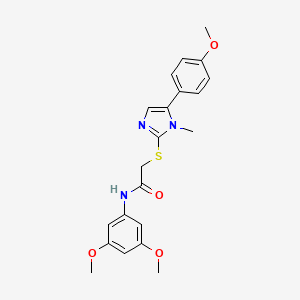
![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)